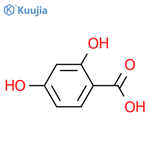

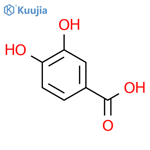

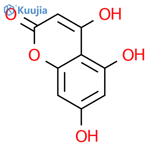

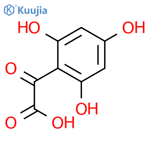

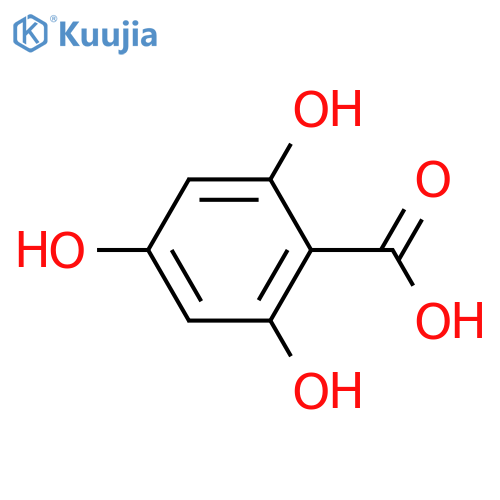

Cas no 83-30-7 (2,4,6-Trihydroxybenzoic acid)

2,4,6-Trihydroxybenzoic acid Propiedades químicas y físicas

Nombre e identificación

-

- 2,4,6-Trihydroxybenzoic acid

- Phloroglucinolcarboxylic acid monohydrate

- 2,4,6-Trichydroxybenzoic acid

- 2,4,6-Trihydroxybenzene carboxylic acid

- 2,4,6-trihydroxy-benzoicaci

- Benzoic acid, 2,4,6-trihydroxy-

- Phloroglucincarboxylic acid

- Phloroglucinic acid

- RARECHEM AL BE 0039

- 2,4,6-Trihydroxybenz

- Phloroglucinol carboxylic acid

- PHLOROGLUCINOL CARBOXYLIC ACID(RG)

- NSC 36720

- 2,4,6-Trihydroxybenzenecarboxylicacid

- Phloroglucinolcarboxylic acid

- 3NC0UQ5EMR

- IBHWREHFNDMRPR-UHFFFAOYSA-N

- 2,4,6-Trihydroxybenzoicacid

- 2,4,6-Trihydroxy benzoic acid

- 2,6-Trihydroxybenzoic acid

- WLN: QVR BQ DQ FQ

- 2,6-Trihydr

- 2,4,6-Trihydroxybenzoic acid (ACI)

- 2,4,6-Trihydroxybenzenecarboxylic acid

- 4,6-Dihydroxysalicylic acid

-

- MDL: MFCD00002453

- Renchi: 1S/C7H6O5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,8-10H,(H,11,12)

- Clave inchi: IBHWREHFNDMRPR-UHFFFAOYSA-N

- Sonrisas: O=C(C1C(O)=CC(O)=CC=1O)O

- Brn: 2212148

Atributos calculados

- Calidad precisa: 170.021523g/mol

- Carga superficial: 0

- XLogP3: 1.8

- Recuento de donantes vinculados al hidrógeno: 4

- Recuento de receptores de enlace de hidrógeno: 5

- Cuenta de enlace giratorio: 1

- Masa isotópica única: 170.021523g/mol

- Masa isotópica única: 170.021523g/mol

- Superficie del Polo topológico: 98Ų

- Recuento de átomos pesados: 12

- Complejidad: 169

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

- Recuento de constructos de variantes mutuas: 15

- Carga superficial: 0

Propiedades experimentales

- Color / forma: Uncertain.

- Denso: 1.4663 (rough estimate)

- Punto de fusión: ~210 °C (dec.)

- Punto de ebullición: 259.73°C (rough estimate)

- Punto de inflamación: 225.9°C

- índice de refracción: 1.7300 (estimate)

- PSA: 97.99000

- Logp: 0.50160

- PKA: 1.68(at 25℃)

- Disolución: Uncertain.

2,4,6-Trihydroxybenzoic acid Información de Seguridad

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S22-S24/25-S26-S37/39

- Rtecs:DH8910000

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Store in a cool, dry place. Store in tightly closed containers.

- Términos de riesgo:R36/37/38

2,4,6-Trihydroxybenzoic acid Datos Aduaneros

- Código HS:2918290000

- Datos Aduaneros:

China Customs Code:

2918290000Overview:

2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported foodSummary:

HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

2,4,6-Trihydroxybenzoic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | T795065-100g |

2,4,6-Trihydroxybenzoic Acid |

83-30-7 | 100g |

$ 374.00 | 2023-09-05 | ||

| Enamine | EN300-109044-2.5g |

2,4,6-trihydroxybenzoic acid |

83-30-7 | 93% | 2.5g |

$32.0 | 2023-10-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T96270-1g |

2,4,6-Trihydroxybenzoic acid |

83-30-7 | 1g |

¥59.0 | 2021-09-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD22781-25g |

2,4,6-Trihydroxybenzoic acid |

83-30-7 | 95% | 25g |

¥341.0 | 2024-04-18 | |

| abcr | AB439647-25 g |

2,4,6-Trihydroxybenzoic acid, 95%; . |

83-30-7 | 95% | 25g |

€175.60 | 2023-04-22 | |

| abcr | AB439647-500 g |

2,4,6-Trihydroxybenzoic acid, 95%; . |

83-30-7 | 95% | 500g |

€1,352.30 | 2023-02-03 | |

| Ambeed | A107723-25g |

2,4,6-Trihydroxybenzoic acid |

83-30-7 | 95% | 25g |

$111.0 | 2024-07-24 | |

| Enamine | EN300-109044-0.5g |

2,4,6-trihydroxybenzoic acid |

83-30-7 | 93% | 0.5g |

$21.0 | 2023-10-27 | |

| Chemenu | CM117343-1g |

2,4,6-Trihydroxybenzoic acid |

83-30-7 | 95% | 1g |

$54 | 2023-02-18 | |

| Enamine | EN300-109044-10g |

2,4,6-trihydroxybenzoic acid |

83-30-7 | 93% | 10g |

$61.0 | 2023-10-27 |

2,4,6-Trihydroxybenzoic acid Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

1.2 15 h, rt

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

2.1 Reagents: Acetic acid , Sulfuric acid , Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Water ; cooled; 323 K; 24 h, 323 K

Synthetic Routes 7

Synthetic Routes 8

1.2 18 h, rt

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

1.2 16.5 h, rt

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

2,4,6-Trihydroxybenzoic acid Raw materials

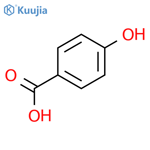

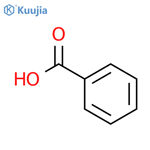

- 4-Hydroxybenzoic acid

- Carbonate, hydrogen(8CI,9CI)

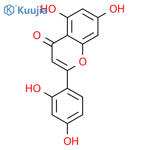

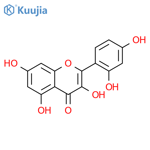

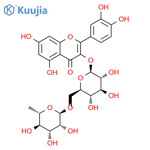

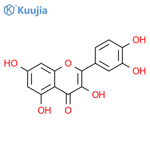

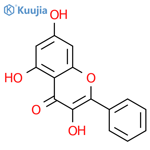

- Quercetin

- 1H-Imidazolium,3-ethyl-1-methyl-

- Morin

- 1H-Imidazolium, 1-butyl-3-methyl-

- kaempferol

- 2,4,6-Trihydroxybenzaldehyde

- 2,4-Dihydroxybenzoic acid

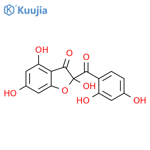

- Rutin

- Potassium bicarbonate

- Galangin

- 4,5,7-Trihydroxy-2H-chromen-2-one

2,4,6-Trihydroxybenzoic acid Preparation Products

- 2-(3,4-dihydroxyphenyl)-2-oxoacetic acid (10118-81-7)

- 4-Hydroxybenzoic acid (99-96-7)

- 3(2H)-Benzofuranone, 2-(2,4-dihydroxybenzoyl)-2,4,6-trihydroxy- (294662-64-9)

- Protocatechuic acid (99-50-3)

- Benzoic acid (65-85-0)

- 2,4,6-Trihydroxybenzoic acid (83-30-7)

- 2-oxo-2-(2,4,6-trihydroxyphenyl)acetic acid (69098-01-7)

- Benzoic acid,2-[(3,4-dihydroxybenzoyl)oxy]-4,6-dihydroxy- (30048-34-1)

- 2,4-Dihydroxybenzoic acid (89-86-1)

- 3(2H)-Benzofuranone, 2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy- (102788-23-8)

2,4,6-Trihydroxybenzoic acid Literatura relevante

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

83-30-7 (2,4,6-Trihydroxybenzoic acid) Productos relacionados

- 50-85-1(4-Methylsalicylic acid)

- 303-07-1(2,6-Dihydroxybenzoic acid)

- 69-72-7(Salicylic acid)

- 83511-07-3(3,7-Dihydroxy-2-naphthoic acid)

- 92-70-6(3-Hydroxy-2-naphthoic acid)

- 89-56-5(5-Methylsalicylic acid)

- 83-40-9(3-Methylsalicylic acid)

- 4919-37-3(4-Hydroxy-3,5-dimethylbenzoic acid)

- 89-86-1(2,4-Dihydroxybenzoic acid)

- 86-48-6(1-hydroxynaphthalene-2-carboxylic acid)